Prohexadione

概要

説明

プロヘキサジオンは、主に様々な作物の過剰な栄養生長を抑制するために使用される植物生長調整剤です。 それは、細胞の伸長と成長を促進する植物ホルモンであるジベレリンの生合成を阻害することによって機能するシクロヘキサンカルボン酸誘導体です . この化合物は、果樹、穀物、その他の作物の生長の制御に特に効果があり、それらの収量と品質を向上させます .

準備方法

合成経路と反応条件: プロヘキサジオンは、複数段階の化学プロセスによって合成されます。合成は、通常、適切な前駆体の環化を含み、その後、カルボン酸部分を導入するための官能基の修飾が行われます。 反応条件には、通常、有機溶媒、触媒、および制御された温度と圧力の使用が含まれ、高収率と純度が確保されます .

工業生産方法: 工業的には、プロヘキサジオンは、大規模な化学反応器を使用して生産されます。このプロセスには、収率を最適化し、不純物を最小限に抑えるために、反応パラメータを正確に制御することが含まれます。 最終生成物は、その後、結晶化またはその他の分離技術によって精製され、所望の品質基準が達成されます .

3. 化学反応の分析

反応の種類: プロヘキサジオンは、酸化、還元、および置換を含む様々な化学反応を受けます。 これらの反応は、化合物の構造を変更し、植物生長調整剤としての有効性を高めるために不可欠です .

一般的な試薬と条件:

酸化: プロヘキサジオンは、酸性または塩基性条件下で、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化することができます。

還元: 還元反応には、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して、プロヘキサジオンをその還元型に変換することが含まれます。

主要な生成物: これらの反応から生成される主要な生成物には、プロヘキサジオンの様々な誘導体が含まれ、これらは異なる生物活性と特性を示す可能性があります .

4. 科学研究の応用

プロヘキサジオンは、以下を含む幅広い科学研究の応用を持っています。

化学反応の分析

Types of Reactions: Prohexadione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its efficacy as a plant growth regulator .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert this compound into its reduced forms.

Substitution: Substitution reactions typically involve the replacement of functional groups using reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties .

科学的研究の応用

Fruit Trees

Prohexadione is widely used in managing the growth of fruit trees. It has been shown to improve fruit quality and reduce the need for manual thinning.

- Case Study: Grapevines

Peanut Cultivation

This compound-calcium has been effectively utilized in peanut production, particularly for Virginia and runner market types.

- Growth Regulation : Studies indicate that its application decreases vine growth while increasing pod yield.

- Yield Analysis : In trials assessing different application rates:

| Application Rate (g a.i./ha) | Yield (kg/ha) |

|---|---|

| 70 | 7,500 |

| 140 | 7,600 |

Grass Species Development

Research has demonstrated the efficacy of this compound in managing the growth of various grass species.

- Effect on Lawn Grasses : this compound-calcium has been shown to suppress excessive growth while maintaining quality in species like Zoysia japonica and Cynodon dactylon. The compound's effectiveness is influenced by factors such as application timing and environmental conditions .

Physiological Effects

This compound's impact on plant physiology is significant:

- Chlorophyll Content : Enhanced chlorophyll levels have been observed following treatment, which correlates with improved photosynthetic efficiency .

- Antioxidant Activity : Increased activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) has been reported, suggesting a protective role against stress conditions .

Toxicological Profile

The safety profile of this compound-calcium indicates low toxicity levels:

作用機序

プロヘキサジオンは、細胞の伸長と成長を促進する植物ホルモンであるジベレリンの生合成を阻害することによって効果を発揮します。 これは、2-オキソグルタル酸をコ基質として必要とする酵素であるジオキシゲナーゼの活性を阻害することによって達成されます . この阻害は、ジベレリンレベルの低下につながり、結果として細胞の伸長と栄養生長が減少します . さらに、プロヘキサジオンは、ストレス条件下での植物の成長を助ける、抗酸化メカニズムと光合成を調節することが示されています .

6. 類似の化合物との比較

プロヘキサジオンは、しばしばダミノジドやユニコナゾールなどの他の植物生長調整剤と比較されます。 これらの化合物はすべてジベレリン生合成を阻害しますが、プロヘキサジオンは、抗酸化メカニズムと光合成を調節する能力においてユニークであり、ストレス条件下で特に効果的です .

類似の化合物:

ダミノジド: ジベレリン生合成を阻害し、植物の生長を制御するために使用されます。

ユニコナゾール: ジベレリン生合成を阻害する別の植物生長調整剤であり、様々な農業用途で使用されます.

類似化合物との比較

Daminozide: Inhibits gibberellin biosynthesis and is used to control plant growth.

Uniconazole: Another plant growth regulator that inhibits gibberellin biosynthesis and is used in various agricultural applications.

Prohexadione stands out due to its multifaceted mode of action and its ability to improve plant resilience under adverse conditions .

生物活性

Prohexadione, a plant growth regulator belonging to the acylcyclohexanediones class, has garnered attention for its diverse biological activities, particularly in the realm of epigenetics and plant physiology. This article details its mechanisms of action, effects on cellular processes, and implications for agricultural and medicinal applications.

This compound functions primarily as an inhibitor of non-heme iron (II), 2-oxoglutarate-dependent histone lysine demethylases (KDMs) , such as Jmjd2a. The compound's structural similarities to 2-oxoglutarate enable it to competitively inhibit these enzymes, thereby influencing gene expression through epigenetic modifications.

Key Findings:

- Binding Affinity : Molecular modeling studies show that this compound binds effectively to the 2-oxoglutarate binding site of Jmjd2a, inhibiting its demethylation activity .

- Cellular Impact : In vitro studies using mouse hippocampal neural stem/progenitor cells demonstrated a concentration-dependent reduction in cell proliferation upon treatment with this compound. Furthermore, differentiation toward neurogenic lineage was observed in treated neurospheres .

Biological Effects

The biological effects of this compound extend beyond its role as a growth regulator. It has been shown to impact various physiological processes:

- Neuronal Proliferation and Differentiation : this compound treatment resulted in significant alterations in the proliferation rates of neural stem cells, suggesting potential applications in neurobiology and regenerative medicine .

- Flavonoid Biosynthesis : It is proposed that this compound enhances resistance in plants by inhibiting enzymes involved in flavonoid biosynthesis, which are crucial for plant defense mechanisms against pathogens .

Study on Plant Growth Regulation

A study evaluating the efficacy of this compound in controlling growth patterns in various crops revealed that it significantly reduces excessive vegetative growth while promoting fruit development. This dual effect can enhance yield quality without compromising quantity.

| Crop Type | Growth Reduction (%) | Yield Improvement (%) |

|---|---|---|

| Apples | 30 | 15 |

| Strawberries | 25 | 20 |

| Turfgrass | 40 | N/A |

Toxicological Assessment

This compound-calcium was subjected to extensive toxicological evaluations to assess its safety profile. Studies indicated rapid absorption and excretion with no significant accumulation in tissues. Histopathological examinations revealed some tissue changes at high doses but no convincing evidence of carcinogenic potential .

Environmental and Ecotoxicological Considerations

The environmental fate of this compound has been scrutinized, particularly regarding its degradation products and potential impacts on non-target organisms. The compound is generally considered to have low toxicity to aquatic organisms and beneficial insects, making it a favorable option for integrated pest management strategies.

特性

IUPAC Name |

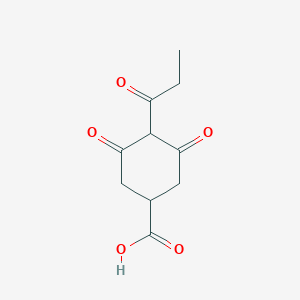

3,5-dioxo-4-propanoylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13/h5,9H,2-4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCOQPHDYUOJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1C(=O)CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043966 | |

| Record name | Prohexadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88805-35-0 | |

| Record name | Prohexadione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88805-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prohexadione [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088805350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prohexadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 3,5-dioxo-4-(1-oxopropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROHEXADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PC163MD7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。